Fmoc-Ser-OH

Catalog No.
S1768298
CAS No.
73724-45-5
M.F
C18H17NO5
M. Wt
327.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Ser-OH

CAS Number

73724-45-5

Product Name

Fmoc-Ser-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

InChI

InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1

InChI Key

JZTKZVJMSCONAK-INIZCTEOSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O

Synonyms

Fmoc-Ser-OH;Fmoc-L-serine;Fmoc-L-Ser-OH;73724-45-5;N-Fmoc-L-serine;N-(9-Fluorenylmethoxycarbonyl)-L-Serine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine;SBB067210;(S)-FMOC-2-AMINO-3-HYDROXYPROPIONICACID;(2S)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-hydroxypropanoicacid;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoicacid;(2S)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-3-HYDROXYPROPANOICACID;PubChem10034;Serine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-;AC1Q77RU;KSC119K9B;47601_ALDRICH;N-ALPHA-FMOC-L-SERINE;SCHEMBL118370;AC1O71N7;47601_FLUKA;CTK0B9590;FMOC-L-BETA-HYDROXYALANINE;JZTKZVJMSCONAK-INIZCTEOSA-N;MolPort-003-934-205

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C(=O)O

Solid-Phase Peptide Synthesis (SPPS):

  • Fmoc-Ser-OH is a key building block for creating peptides and proteins in the laboratory through a technique called Solid-Phase Peptide Synthesis .
  • The Fmoc group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amino acid's amine functionality during peptide chain assembly.

Synthesis of Phosphorylated Peptides:

  • Fmoc-Ser-OH can be a valuable tool for incorporating phosphorylated serine residues into peptides.
  • This is particularly useful for studying the role of phosphorylation in protein function and signaling pathways.

Production of Peptide-Based Therapeutics:

  • The ability to synthesize peptides with Fmoc-Ser-OH opens doors for developing novel peptide-based drugs and vaccines.
  • Researchers can design peptides that target specific diseases by incorporating Serine residues with desired modifications.

Studies on Protein-Protein Interactions:

  • Fmoc-Ser-OH can be used to create peptides containing Serine sequences that are involved in protein-protein interactions.
  • By studying these interactions, researchers can gain insights into cellular processes and develop new therapeutic strategies.

Biomaterial Design:

  • Fmoc-Ser-OH can be employed in the design of biomaterials with specific functionalities.
  • For instance, peptides containing Serine can be used to create hydrogels or scaffolds for tissue engineering applications.
  • Fmoc-Ser-OH is a derivative of the amino acid L-serine. It contains a bulky Fmoc (Fluorenylmethoxycarbonyl) group attached to the amino terminus (N-terminus) of the serine molecule, and a hydroxyl group (OH) on the carboxyl terminus (C-terminus) [].
  • This modified amino acid serves as a building block for synthesizing peptides, which are chains of amino acids linked by peptide bonds.

Molecular Structure Analysis

  • Fmoc-Ser-OH has a complex structure containing several functional groups:
    • Fmoc group: This bulky group protects the N-terminus of the serine during peptide synthesis, allowing for selective attachment of other amino acids [].
    • Amino group (NH2): This group is essential for forming peptide bonds with other amino acids.
    • Carboxyl group (COOH): This group also participates in peptide bond formation.
    • Side chain (CH2OH): The side chain of serine is a hydroxyl group (OH), which contributes to the specific properties and functions of the resulting peptide [].

Chemical Reactions Analysis

  • Fmoc-Ser-OH is crucial in a multi-step process called solid-phase peptide synthesis (SPPS) []. SPPS involves a series of chemical reactions:
    • Coupling reaction: The Fmoc group of Fmoc-Ser-OH is selectively removed, allowing the amino group of another incoming amino acid to react with the C-terminus of the serine, forming a peptide bond [].
    • Deprotection: After each coupling reaction, the Fmoc group on the newly formed peptide chain is removed to allow for further chain elongation [].

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility of Fmoc-Ser-OH may not be readily available due to its use as a building block rather than a final product.
  • However, Fmoc-Ser-OH is likely to be a solid at room temperature, soluble in organic solvents like dimethylformamide (DMF) commonly used in peptide synthesis, and relatively insoluble in water due to the hydrophobic Fmoc group [].

Fmoc-Ser-OH itself doesn't have a specific mechanism of action. Its role is to provide the serine amino acid with a protected N-terminus for controlled incorporation into peptides during SPPS. The resulting peptides can have various functionalities depending on the sequence of amino acids.

  • Fmoc-Ser-OH may cause skin irritation or eye damage.
  • Always consult the safety data sheet (SDS) for specific handling procedures and precautionary measures.

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid
Fmoc-L-Serine

Dates

Modify: 2023-08-15

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